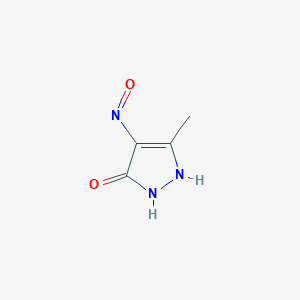
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one (MNPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPD is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is not well understood. However, studies have suggested that 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one may act as a lysosomal membrane permeabilization agent, leading to lysosomal rupture and subsequent cell death. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemische Und Physiologische Effekte
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to have several biochemical and physiological effects. Studies have reported that 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one can induce lysosomal membrane permeabilization, leading to the release of lysosomal enzymes and subsequent cell death. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has several advantages for lab experiments. It is a fluorescent probe that can selectively label lysosomes in live cells, making it a useful tool for studying lysosomal biology. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is also a potent inducer of lysosomal membrane permeabilization, making it a useful tool for studying cell death mechanisms. However, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one. One potential direction is to investigate the mechanism of action of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one in more detail. Another direction is to explore the potential applications of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one in cancer therapy. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. Further studies are needed to investigate the efficacy and safety of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one as an anti-cancer agent. Additionally, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has potential applications in the field of bioimaging, and further studies are needed to explore its use as a fluorescent probe for detecting ROS in live cells.
Synthesemethoden
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one can be synthesized using different methods, including the reaction of 4-nitroso-1,2,3-triazole with methylhydrazine, followed by the addition of acetic acid and sodium acetate. Another method involves the reaction of 4-nitroso-1,2,3-triazole with methylhydrazine in the presence of a copper catalyst. Both methods have been reported to yield high-quality 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is in the field of bioimaging. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to selectively label lysosomes in live cells, making it a useful tool for studying lysosomal biology. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells.
Eigenschaften
CAS-Nummer |
147738-85-0 |
|---|---|
Produktname |
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one |
Molekularformel |
C4H5N3O2 |
Molekulargewicht |
127.1 g/mol |
IUPAC-Name |
5-methyl-4-nitroso-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h1H3,(H2,5,6,8) |
InChI-Schlüssel |
CIKULXAROZVBEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=O |
Kanonische SMILES |
CC1=C(C(=O)NN1)N=O |
Andere CAS-Nummern |
6386-15-8 |
Synonyme |
4H-Pyrazol-4-one,3-hydroxy-5-methyl-,oxime(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



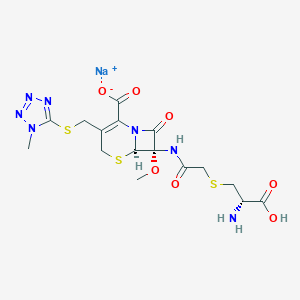
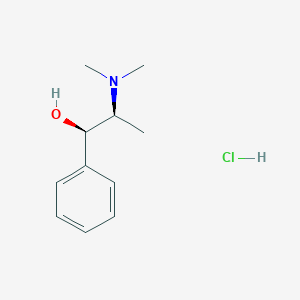
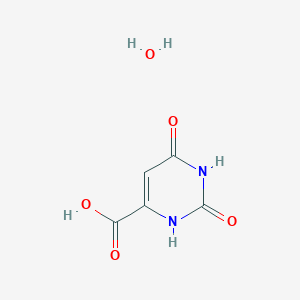

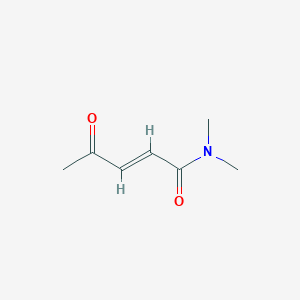

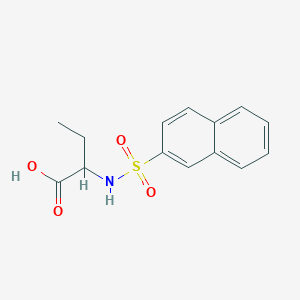



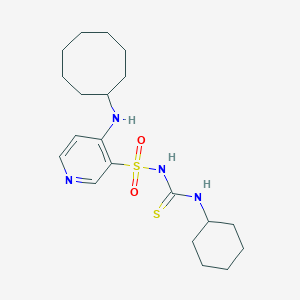
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)

